N-(2-{7-[(4-fluorophenyl)methoxy]-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)pyrazine-2-carboxamide
Description
N-(2-{7-[(4-fluorophenyl)methoxy]-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)pyrazine-2-carboxamide is a pyrido[1,2-a]pyrazine derivative featuring a pyrazine-2-carboxamide moiety and a 4-fluorobenzyloxy substituent. Its molecular framework includes a bicyclic pyrido-pyrazine core, which is functionalized with ketone groups at positions 1 and 6.
Properties
IUPAC Name |
N-[2-[7-[(4-fluorophenyl)methoxy]-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl]ethyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O4/c23-16-3-1-15(2-4-16)14-32-20-13-28-10-9-27(22(31)18(28)11-19(20)29)8-7-26-21(30)17-12-24-5-6-25-17/h1-6,11-13H,7-10,14H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMNUEVYLGOHHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=CC(=O)C(=CN21)OCC3=CC=C(C=C3)F)CCNC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{7-[(4-fluorophenyl)methoxy]-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)pyrazine-2-carboxamide is a complex organic compound with potential therapeutic applications. Its structure includes a pyridine and pyrazine moiety, which are known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H28FN3O4
- Molecular Weight : 441.4952 g/mol
- CAS Number : 1040634-86-3
- SMILES Representation : O=C(C1CCCCC1)NCCN1CCn2c(C1=O)cc(=O)c(c2)OCc1ccc(cc1)F
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in disease pathways.
Enzyme Inhibition
Research indicates that this compound may exhibit inhibitory effects on certain enzymes related to cancer and neurodegenerative diseases. For instance:
- Monoamine Oxidase (MAO) : Compounds with similar structures have shown selective inhibition against MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters. The IC50 values for these inhibitors range from 0.013 µM to higher concentrations depending on the specific derivative .
Anticancer Activity
Studies have demonstrated potential anticancer properties associated with compounds structurally related to this compound. For example:
- Cell Line Studies : In vitro studies on various cancer cell lines have shown that similar compounds can induce apoptosis and inhibit cell proliferation at nanomolar concentrations .
Neuroprotective Effects
Compounds in this class have been evaluated for their neuroprotective effects:
- Cytotoxicity Tests : In studies involving healthy fibroblast cells (L929), derivatives exhibited varying levels of cytotoxicity. Notably, some derivatives were less toxic than others at higher concentrations .
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the biological activity of similar compounds:
-
Study on MAO Inhibition : A study reported that derivatives analogous to the target compound displayed significant inhibition of MAO-B with selectivity indices suggesting potential for treating neurodegenerative disorders like Alzheimer's disease .
Compound IC50 (µM) Selectivity Index T6 0.013 120.8 T3 0.039 107.4 - Anticancer Evaluation : Another study demonstrated that certain derivatives caused significant cell death in cancer cell lines while sparing normal cells at lower concentrations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The target compound shares structural motifs with several classes of bioactive molecules:
Physicochemical Properties
- Molecular Weight : The target compound (MW ~455 g/mol) aligns with typical drug-like molecules, whereas analogs like BK13252 (MW 441.5 g/mol) have marginally lower mass due to cyclohexane substitution .
- Polarity: Pyrazine-2-carboxamide derivatives generally exhibit moderate solubility in polar solvents (e.g., DMSO), while nitroimidazole-pyrazinones (e.g., ) may require formulation adjustments due to lower solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
